(E)-3-Cyclohexyl-2-propen-1-ol (E)-3-Cyclohexyl-2-propen-1-ol
Brand Name: Vulcanchem
CAS No.: 114096-03-6
VCID: VC20900198
InChI: InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9-10H,1-3,5-6,8H2/b7-4+
SMILES: C1CCC(CC1)C=CCO
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

(E)-3-Cyclohexyl-2-propen-1-ol

CAS No.: 114096-03-6

Cat. No.: VC20900198

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-Cyclohexyl-2-propen-1-ol - 114096-03-6

Specification

CAS No. 114096-03-6
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name (E)-3-cyclohexylprop-2-en-1-ol
Standard InChI InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9-10H,1-3,5-6,8H2/b7-4+
Standard InChI Key VKSIYNNFGTVYJU-QPJJXVBHSA-N
Isomeric SMILES C1CCC(CC1)/C=C/CO
SMILES C1CCC(CC1)C=CCO
Canonical SMILES C1CCC(CC1)C=CCO

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(E)-3-Cyclohexyl-2-propen-1-ol, with the CAS number 114096-03-6, is classified as an alkenol compound. It has a molecular formula of C9H16O and a molecular weight of 140.22 g/mol. The IUPAC name for this compound is (E)-3-cyclohexylprop-2-en-1-ol, which reflects its structural configuration featuring a hydroxyl group and cyclohexyl substituent positioned on opposite sides of the carbon-carbon double bond.

Structural Features

The molecular structure consists of a cyclohexyl ring connected to a propenol chain with a trans configuration across the double bond. This configuration is critical to the compound's chemical behavior and is denoted by the (E)- prefix in its name. The structure can be represented through various chemical notations as shown in Table 1.

Table 1: Structural Identifiers for (E)-3-Cyclohexyl-2-propen-1-ol

Identifier TypeValue
Standard InChIInChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9-10H,1-3,5-6,8H2/b7-4+
Standard InChIKeyVKSIYNNFGTVYJU-QPJJXVBHSA-N
Isomeric SMILESC1CCC(CC1)/C=C/CO
Canonical SMILESC1CCC(CC1)C=CCO
PubChem Compound ID10396924

The presence of both the hydroxyl functional group and the carbon-carbon double bond provides multiple reactive sites that contribute to the compound's chemical versatility.

Physical and Chemical Properties

Physical Characteristics

While detailed physical data is limited in the available literature, (E)-3-Cyclohexyl-2-propen-1-ol likely exists as a colorless to pale yellow liquid at room temperature, consistent with similar alkenols. The compound's allylic alcohol nature would contribute to specific solubility profiles, likely being partially soluble in water and highly soluble in common organic solvents.

Chemical Reactivity

The chemical structure of (E)-3-Cyclohexyl-2-propen-1-ol features two primary reactive sites:

  • The hydroxyl group, which can participate in typical alcohol reactions including oxidation, esterification, and etherification

  • The carbon-carbon double bond, which can undergo addition reactions, epoxidation, and hydrogenation

This dual functionality makes the compound particularly valuable in synthetic organic chemistry as it provides multiple handles for selective transformations.

Synthesis Methods

Reported Yields

Reference YieldPotential Synthetic Approach
75.0%Not specifically detailed in available sources
66.0%Not specifically detailed in available sources
60.0%Not specifically detailed in available sources

Applications and Research Significance

Role in Organic Synthesis

(E)-3-Cyclohexyl-2-propen-1-ol serves as a valuable intermediate in organic synthesis due to its bifunctional nature. The presence of both an allylic alcohol moiety and a cyclohexyl group enables various transformations leading to more complex molecules. The stereochemical configuration (E) provides additional synthetic value when stereoselectivity is required in subsequent reactions.

The compound could potentially serve as a precursor in the synthesis of:

  • Cyclic ethers through intramolecular reactions

  • Chiral auxiliaries for asymmetric synthesis

  • More complex natural product analogues

Exposure RouteRecommended Action
InhalationMove victim to fresh air; provide oxygen if breathing is difficult
Skin ContactRemove contaminated clothing; wash skin thoroughly
Eye ContactRinse eyes with pure water
IngestionDo not induce vomiting; seek immediate medical attention

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